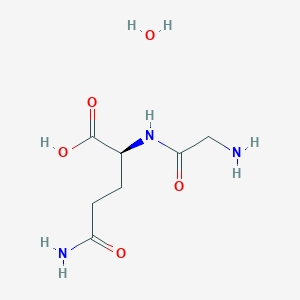

Glycyl-L-glutamine monohydrate

Vue d'ensemble

Description

Glycyl-L-glutamine (hydrate) est un dipeptide composé de glycine et de L-glutamine. Il s'agit d'un fragment dipeptidique C-terminal de la bêta-endorphine et il est connu pour ses propriétés antioxydantes et anti-âge élevées . Ce composé est soluble dans l'eau et est utilisé dans diverses applications de recherche scientifique en raison de sa stabilité et de sa biodisponibilité .

Applications De Recherche Scientifique

Glycyl-L-glutamine (hydrate) a une large gamme d'applications en recherche scientifique :

Recherche cardiovasculaire : Il diminue les dommages de reperfusion et augmente le temps jusqu'à la contracture ischémique dans les cœurs de rats isolés.

Neurosciences : Il inhibe la dépression respiratoire induite par la morphine et réduit l'intensité du sevrage chez les rats conditionnés à la morphine.

Production biopharmaceutique : Il est utilisé pour préparer des milieux et des aliments de base stables en stockage dans la production biopharmaceutique.

5. Mécanisme d'action

Glycyl-L-glutamine (hydrate) exerce ses effets par plusieurs mécanismes :

Activité antioxydante : Il possède de fortes propriétés antioxydantes qui aident à réduire le stress oxydatif.

Effets neuroprotecteurs : Il inhibe la dépression respiratoire induite par la morphine et réduit l'intensité du sevrage en interagissant avec des récepteurs spécifiques des neuropeptides.

Effets cardioprotecteurs : Il protège contre les lésions d'ischémie-reperfusion en diminuant les dommages de reperfusion dans les tissus cardiaques.

Mécanisme D'action

Target of Action

Glycyl-L-glutamine monohydrate, also known as Gly-Gln, is a dipeptide that is used as a substitute for glutamine in cell culture . The primary targets of Gly-Gln are the cells in culture where it affects substrate utilization and metabolism . It is also suggested that Gly-Gln could be metabolized by certain bacteria in vitro .

Mode of Action

It is known that gly-gln affects substrate utilization and metabolism . This suggests that Gly-Gln interacts with its targets, the cells in culture, by being utilized as a substrate and affecting the metabolic processes within the cells .

Biochemical Pathways

It is suggested that gly-gln could affect the glutamine metabolic pathway . Glutamine plays a fundamental role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Pharmacokinetics

It is known that gly-gln is used as a substitute for glutamine in cell culture, suggesting that it is absorbed and utilized by the cells

Result of Action

The result of Gly-Gln’s action is an increase in cell yields when used as a substitute for glutamine in cell culture . This suggests that Gly-Gln has a positive effect on cell growth and metabolism .

Action Environment

The action of Gly-Gln can be influenced by environmental factors. For example, the gut microbiota plays a crucial role in diet nutrient metabolism and maintaining host health . The synthetic dipeptides Gly-Gln used as diet supplementation to improve the weaning transition of newborns could be metabolized by certain bacteria in vitro . This suggests that the action, efficacy, and stability of Gly-Gln could be influenced by the presence and activity of certain bacteria in the environment .

Analyse Biochimique

Biochemical Properties

Glycyl-L-glutamine monohydrate is known for its role in biochemical reactions, particularly as a substitute for glutamine in cell culture. It interacts with various enzymes, proteins, and other biomolecules. For instance, it affects substrate utilization and metabolism, leading to higher cell yields compared to glutamine alone . The compound is hydrolyzed into glutamine and glycine, which are essential for various cellular functions. Glycine, for example, can protect myocardial cells from ischemic injury by preventing cellular membrane permeability .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to improve cell growth and viability in cell culture by maintaining higher concentrations due to lower peptidase affinity . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism. For example, dietary supplementation with this compound has been found to ameliorate intestinal integrity, inflammatory response, and oxidative status in LPS-challenged piglets .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis into glutamine and glycine. Glutamine is a crucial amino acid for cellular metabolism, while glycine plays a role in protecting cells from ischemic injury . The compound also interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been shown to inhibit morphine-induced conditioned place preference, tolerance, dependence, and withdrawal .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and maintains its effectiveness in cell culture media, leading to higher cell yields . Long-term studies have shown that dietary supplementation with this compound improves gut microbiota dysbiosis and enhances intestinal integrity, inflammatory responses, and oxidative status in piglets .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, dietary supplementation with 0.25% this compound in piglets has been shown to improve intestinal integrity and reduce inflammation . Higher doses may lead to adverse effects, and it is essential to determine the optimal dosage for each specific application.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is hydrolyzed into glutamine and glycine, which are essential for cellular metabolism. Glutamine plays a crucial role in the tricarboxylic acid (TCA) cycle, while glycine is involved in the synthesis of proteins and other biomolecules . The compound also affects metabolic flux and metabolite levels, contributing to overall cellular function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For example, it is transported into cells via amino acid transporters and is distributed to various cellular compartments . The compound’s localization and accumulation within cells are essential for its biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with biomolecules and its overall effectiveness in cellular processes.

Méthodes De Préparation

La préparation de Glycyl-L-glutamine (hydrate) implique plusieurs voies de synthèse :

-

Méthode de l'anhydride mixte

Étape 1 : Protéger la terminaison N de la glycine avec de l'anhydride tert-butoxycarbonyle (Boc) pour obtenir de la N-(tert-butoxycarbonyle)-glycine.

Étape 2 : Condenser la N-(tert-butoxycarbonyle)-glycine avec de la L-glutamine en utilisant du chloroformate par une méthode d'anhydride mixte.

Étape 3 : Déprotéger le composé en utilisant de l'acide trifluoroacétique pour obtenir de la Glycyl-L-glutamine brute.

Étape 4 : Recristalliser le produit brut pour obtenir de la Glycyl-L-glutamine de haute pureté.

-

Méthode de la solution aqueuse de carbonate

Étape 1 : Mélanger la glutamine avec une solution aqueuse de carbonate pour fournir un environnement alcalin faible stable.

Étape 2 : Ajouter du chlorure de phtalimide acétyle goutte à goutte à basse température pour réagir avec la glutamine.

Analyse Des Réactions Chimiques

Glycyl-L-glutamine (hydrate) subit diverses réactions chimiques :

Réduction : Les réactions de réduction sont moins courantes pour ce composé.

Substitution : Il peut participer à des réactions de substitution, en particulier dans la synthèse des peptides où les groupes amino sont impliqués.

Les réactifs et les conditions courantes utilisés dans ces réactions incluent le chloroformate pour la condensation et l'acide trifluoroacétique pour la déprotection . Les principaux produits formés à partir de ces réactions sont généralement de la Glycyl-L-glutamine de haute pureté .

Comparaison Avec Des Composés Similaires

Glycyl-L-glutamine (hydrate) est unique par rapport aux autres composés similaires en raison de sa stabilité et de sa biodisponibilité. Des composés similaires incluent :

L-Alanyl-L-glutamine : Une autre forme stable de L-glutamine utilisée dans les milieux de culture cellulaire.

Glycylglutamine : Un dipeptide utilisé comme substitut de la L-glutamine en culture cellulaire.

Ces composés partagent des applications similaires mais diffèrent par leurs propriétés spécifiques et leurs profils de stabilité.

Activité Biologique

Glycyl-L-glutamine monohydrate, a dipeptide formed from glycine and glutamine, has garnered attention for its potential biological activities, particularly in the fields of nutrition, immunology, and cellular metabolism. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, effects on immune function, and applications in clinical settings.

- Molecular Formula : C7H13N3O4

- Molecular Weight : 203.2 g/mol

- CAS Number : 13115-71-4

Glycyl-L-glutamine is recognized for its stability compared to free glutamine, making it suitable for use in cell culture media and as a nutritional supplement.

Glycyl-L-glutamine exhibits several biological activities primarily attributed to its role as a stable source of glutamine. The following mechanisms have been identified:

-

Cellular Metabolism :

- Glycyl-L-glutamine serves as a substrate for various metabolic pathways. It is hydrolyzed to release glutamine, which is crucial for protein synthesis and nitrogen metabolism in cells .

- The compound has been shown to influence the activity of enzymes such as glutamine synthetase (GS) and phosphate-dependent glutaminase (GLS), which are pivotal in regulating intracellular glutamine levels .

-

Neuroprotective Effects :

- In vitro studies indicate that glycyl-L-glutamine enhances the biosynthesis of acetylcholinesterase (AChE) in cultured neurons, particularly in preganglionically denervated ganglia. This suggests a potential neuroprotective role by maintaining cholinergic function .

- As an endogenous antagonist of β-endorphin, glycyl-L-glutamine may modulate pain perception and neuroinflammation .

-

Immunomodulation :

- Glycyl-L-glutamine plays a significant role in supporting immune function, especially during catabolic states such as infections and trauma. It promotes the proliferation of lymphocytes and enhances the production of key cytokines like interleukin-2 (IL-2) and interferon-gamma (IFN-gamma) .

- It has been reported to improve gut barrier function, thereby reducing intestinal permeability and preventing bacterial translocation into the bloodstream .

Clinical Applications

The biological activities of glycyl-L-glutamine have led to its application in various clinical settings:

- Nutritional Support :

- Cell Culture :

Case Studies

Several studies illustrate the efficacy of glycyl-L-glutamine:

- Study on Immune Function :

- Neuroprotective Study :

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Metabolic Role | Serves as a stable source of glutamine; influences enzyme activity related to nitrogen metabolism. |

| Neuroprotection | Enhances AChE biosynthesis; may modulate neuroinflammation and pain perception. |

| Immunomodulation | Supports lymphocyte proliferation; enhances cytokine production; improves gut barrier integrity. |

| Clinical Use | Nutritional support for critically ill patients; used in cell culture as a stable glutamine source. |

Propriétés

IUPAC Name |

(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFWVRQACSYLOH-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)CN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647443 | |

| Record name | Glycyl-L-glutamine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172669-64-6 | |

| Record name | Glycyl-glutamine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172669646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-L-glutamine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYL-GLUTAMINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668A00JUHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.